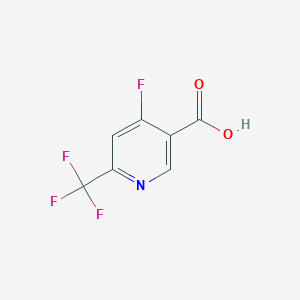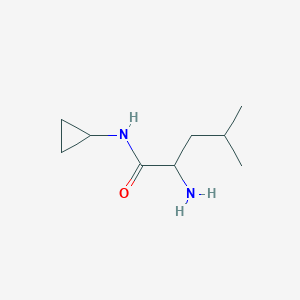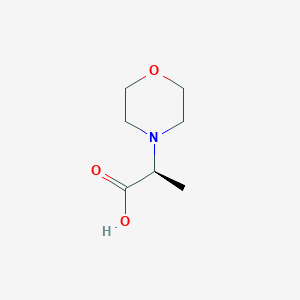
4-Fluoro-6-(trifluoromethyl)nicotinic acid
概要
説明
“4-Fluoro-6-(trifluoromethyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound . It has a unique biological activity and can be used as a precursor material for the preparation of other pesticides or medicines . The molecular formula of this compound is C7H3F4NO2 .
Synthesis Analysis
The synthesis of “this compound” involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The molecular structure of “this compound” is nearly co-planar . All bond lengths and angles of the title compound are comparable with its analogues .Chemical Reactions Analysis
The chemical reactions of “this compound” involve a series of steps including the addition of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, replacement of nitrogen and hydrogen, and stirring under a hydrogen atmosphere .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C7H3F4NO2 . The average mass is 209.098 Da and the monoisotopic mass is 209.009995 Da .科学的研究の応用
Synthesis and Chemical Properties
- 4-Fluoro-6-(trifluoromethyl)nicotinic acid has been used as an intermediate in the synthesis of various compounds. For instance, Sutherland et al. (2003) synthesized fluoropyridine analogues of the nicotinic agonist UB-165 using halogenated pyridines, demonstrating its utility in the preparation of nicotinic receptor agonists (Sutherland et al., 2003). Similarly, Ernesto Suez et al. (1993) prepared nicotinic acid, which could be a key intermediate for novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues (Suez et al., 1993).
Pharmaceutical Research
- In pharmaceutical research, this compound has been involved in the study of drug mechanisms. For example, Tunaru et al. (2003) showed that nicotinic acid, a form of vitamin B, decreases lipolysis in adipose tissue, highlighting its potential in lipid-lowering drug research (Tunaru et al., 2003).
Radiopharmaceutical Development
- This compound has also been significant in radiopharmaceutical development. Knust et al. (1985) explored the biodistribution of halogenated nicotinic acid derivatives in mice, contributing to the understanding of radioisotope behavior in biological systems (Knust et al., 1985). Gündisch et al. (2005) characterized 6-[18F]fluoro-A-85380, a high-affinity ligand for nicotinic acetylcholine receptors, which is important for imaging studies in neuropathologies (Gündisch et al., 2005).
Agricultural Chemistry
- In the field of agricultural chemistry, Li We (2014) demonstrated its use as an intermediate in the preparation of flonicamid, a pesticide, indicating its utility in developing agricultural chemicals (Li We, 2014).
作用機序
4-Fluoro-6-(trifluoromethyl)nicotinic acid, also known as 4-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a trifluoromethyl-containing aromatic compound with unique biological activity . It is used as a precursor material for the preparation of other pesticides or medicines .
Target of Action
It is used to prepare pyridine carboxamides, which are known to inhibit the hcv ns5b polymerase .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activity .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that the compound has a unique biological activity .
Safety and Hazards
“4-Fluoro-6-(trifluoromethyl)nicotinic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
将来の方向性
While the exact future directions of “4-Fluoro-6-(trifluoromethyl)nicotinic acid” are not explicitly stated in the search results, it is mentioned that it can be used as a precursor material for the preparation of other pesticides or medicines . This suggests that it may have potential applications in the development of new pesticides or medicines.
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is complex and requires further study .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Transport and Distribution
It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
特性
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUMSLGVYHDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081562.png)
![N-(4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081580.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)









